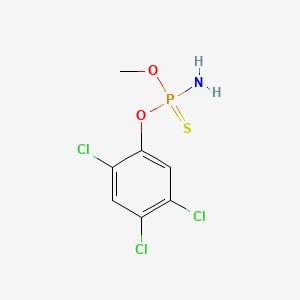
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Diazabicyclo(331)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride involves several steps. One common method involves the reduction of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo(3.3.1)nonane using lithium aluminum hydride (LiAlH4). This reduction is followed by debenzylation and subsequent replacement of the hydroxy group with chlorine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,9-Diazabicyclo(3.3.1)nonane
- 3-Benzyl-3,9-diazabicyclo(3.3.1)nonane
- 3,9-Diazatricyclo(3.3.1.23,9)undecane
Uniqueness
The uniqueness of 3,9-Diazabicyclo(331)nonane, 3-benzyl-9-(2-(diethylamino)ethyl)-, dihydrochloride lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
23531-23-9 |
|---|---|
Formule moléculaire |
C20H35Cl2N3 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-(3-benzyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C20H33N3.2ClH/c1-3-21(4-2)13-14-23-19-11-8-12-20(23)17-22(16-19)15-18-9-6-5-7-10-18;;/h5-7,9-10,19-20H,3-4,8,11-17H2,1-2H3;2*1H |
Clé InChI |
JDFVTEVOACZRQR-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+]1C2CCCC1CN(C2)CC3=CC=CC=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



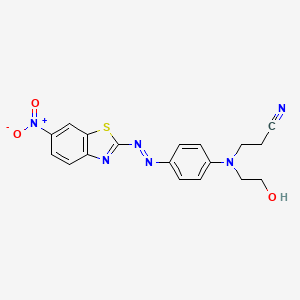

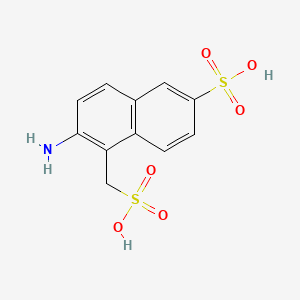

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
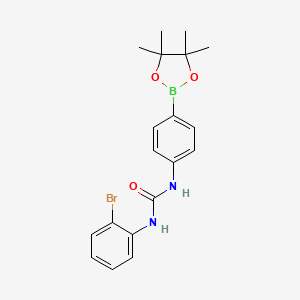
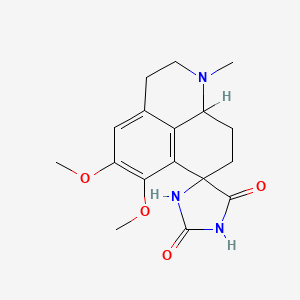
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)


